molecular formula C11H10O4 B2432735 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid CAS No. 65152-37-6

4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid

Cat. No. B2432735
CAS RN: 65152-37-6
M. Wt: 206.197
InChI Key: TZBQCGQSQBDNCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the compound “5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction .


Molecular Structure Analysis

The molecular structure of “3-(4-methoxyphenyl) propionic acid” has a linear formula of CH3OC6H4CH2CH2CO2H . The related compound “3-(3-hydroxy-4-methoxyphenyl)propionic acid” has an empirical formula of C10H12O4 and a molecular weight of 196.20 .


Chemical Reactions Analysis

The chemical reactions involving related compounds are complex. For example, the compound “5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” was reduced to form another compound in cold conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For instance, “3-(4-methoxyphenyl) propionic acid” has a molecular weight of 180.20 . The related compound “3-(3-hydroxy-4-methoxyphenyl)propionic acid” has a molecular weight of 196.20 .

Scientific Research Applications

Crystal Structure and Tautomeric Forms

4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid and related compounds have been studied for their crystallographic properties and tautomeric forms. Nye et al. (2013) investigated similar compounds, revealing their crystallographic inversion centers and intramolecular hydrogen bonding, akin to acetylacetone. These properties are significant in understanding the molecular structure and stability of such compounds (Nye, Turnbull, & Wikaira, 2013).

Synthesis and Structural Analysis

The synthesis of 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid derivatives has been extensively studied. For instance, Drysdale et al. (2000) described the synthesis and structure-activity relationship of similar compounds as potent inhibitors of kynurenine-3-hydroxylase, highlighting their potential as neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000). El-Hashash et al. (2014) discussed using related compounds as key starting materials in the synthesis of various heterocycles with antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014).

Luminescence Studies

Research has also focused on the luminescence properties of 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid derivatives. For example, Duan et al. (2008) synthesized and characterized cerium, thorium, and uranyl complexes with a similar compound, observing strong luminescence of the metal ions (Duan, Yang, Liu, & Gao, 2008).

Biological Activities

Several studies have explored the biological activities of derivatives of 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid. Pulina et al. (2009) obtained compounds exhibiting moderate anti-inflammatory, analgesic, and antimicrobial activity using reactions of similar acids (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

Applications in Heterocyclic Synthesis

Compounds like 4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid serve as key starting materials for synthesizing various heterocyclic compounds. For instance, El-Hashash et al. (2015) used a related compound to prepare a series of heterocyclic compounds with potential antibacterial activities (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Safety And Hazards

The safety and hazards of related compounds can be significant. For instance, “3-(4-methoxyphenyl) propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on related compounds are promising. For example, “4-Hydroxy-3-methoxycinnamic acid” (HMCA) has been reported to improve metabolic abnormalities in animal models and human studies . This suggests that it could be developed further for therapeutic applications.

properties

IUPAC Name

(E)-4-(3-methoxyphenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-9-4-2-3-8(7-9)5-6-10(12)11(13)14/h2-7H,1H3,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQCGQSQBDNCY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-2-oxobut-3-enoic acid

CAS RN

65152-37-6
Record name (3-METHOXYSTYRYL)GLYOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
DJ Fansher, N Ngwira, AR Salehi, J Woods… - Synthesis, 2022 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com

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